Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate
Description
Introduction to Magnesium(2+) (Z)-4'-Hydroxy-3'-Methoxycinnamate
Chemical Identity and IUPAC Nomenclature
This compound is systematically named magnesium;(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate according to IUPAC rules. Its molecular formula is C₂₀H₁₈MgO₈ , derived from two deprotonated (Z)-ferulic acid molecules (C₁₀H₉O₄⁻) coordinating with one Mg²⁺ ion. The structural specificity arises from the cis-(Z) configuration of the α,β-unsaturated carboxylate group, as illustrated by its SMILES notation:
COC1=C(C=CC(=C1)/C=C\C(=O)[O-])O.COC1=C(C=CC(=C1)/C=C\C(=O)[O-])O.[Mg+2]
The InChIKey YHTWUBRFINUCQW-SHCHSPEBSA-L further confirms the stereochemistry.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈MgO₈ | |
| IUPAC Name | magnesium;(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| SMILES | COC1=C(C=CC(=C1)/C=C\C(=O)[O-])O.[Mg+2] | |
| Molecular Weight | 410.7 g/mol |
Historical Context in Coordination Chemistry
Magnesium’s role in coordination chemistry has evolved significantly since the early 20th century. While Mg²⁺ is typically associated with hard Lewis acid behavior due to its small ionic radius and high charge density, its incorporation into organometallic frameworks gained traction in the 2000s. The synthesis of magnesium carboxylates, including cinnamate derivatives, emerged as a strategy to stabilize reactive ligands through chelation.
The specific recognition of (Z)-4'-hydroxy-3'-methoxycinnamate as a ligand dates to the late 2000s, with structural characterization enabled by advances in X-ray crystallography and NMR spectroscopy. Unlike traditional Mg²⁺ complexes with simple carboxylates (e.g., magnesium acetate), this compound highlights magnesium’s ability to stabilize conjugated systems with stereochemical precision—a concept later expanded in heterometallic complexes involving transition metals.
Isomeric Considerations: (Z) vs. (E) Configuration
The (Z)-isomer of 4'-hydroxy-3'-methoxycinnamate differs fundamentally from the naturally predominant (E)-ferulate in geometry and electronic properties. The cis arrangement in the (Z)-isomer induces a bent conformation, altering the carboxylate’s coordination mode with Mg²⁺.
Table 2: (Z) vs. (E) Isomer Comparison
| Property | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Double Bond Geometry | Cis | Trans |
| Dipole Moment | Higher due to proximal substituents | Lower due to opposing groups |
| Stabilization in Mg²⁺ Complexes | Enhanced chelation from bent geometry | Linear coordination less favored |
DFT calculations on analogous systems suggest that the (Z)-configuration facilitates stronger Mg–O interactions by reducing steric strain between the methoxy group and carboxylate oxygen. This geometric distinction impacts reactivity; for example, (Z)-configured complexes demonstrate slower hydrolysis kinetics compared to (E)-variants in aqueous media.
Properties
CAS No. |
97403-85-5 |
|---|---|
Molecular Formula |
C20H18MgO8 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
magnesium;4-[(Z)-2-carboxyethenyl]-2-methoxyphenolate |
InChI |
InChI=1S/2C10H10O4.Mg/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2*2-6,11H,1H3,(H,12,13);/q;;+2/p-2/b2*5-3-; |
InChI Key |
YHTWUBRFINUCQW-SHCHSPEBSA-L |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)O)[O-].COC1=C(C=CC(=C1)/C=C\C(=O)O)[O-].[Mg+2] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)[O-].COC1=C(C=CC(=C1)C=CC(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate typically involves the reaction of magnesium salts with (Z)-4’-hydroxy-3’-methoxycinnamic acid. One common method is to dissolve (Z)-4’-hydroxy-3’-methoxycinnamic acid in a suitable solvent, such as ethanol, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate may involve larger-scale reactions using similar principles. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cinnamate moiety can be oxidized to form a ketone.
Reduction: The double bond in the cinnamate moiety can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 4’-hydroxy-3’-methoxycinnamaldehyde.
Reduction: Formation of 4’-hydroxy-3’-methoxyhydrocinnamate.
Substitution: Formation of various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Cosmetic Applications
Ultraviolet Protection
- Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate functions primarily as an effective ultraviolet (UV) filter in sunscreens and other skincare products. It absorbs both UVA and UVB radiation, thereby protecting the skin from harmful effects associated with sun exposure, such as sunburn and photoaging.
Antioxidant Properties
- In addition to UV protection, this compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This dual functionality enhances its value in cosmetic formulations.
Comparison with Other UV Filters
The following table summarizes the characteristics of this compound compared to other common UV filters:
| Compound Name | Functionality | Unique Features |
|---|---|---|
| This compound | UV filter & Antioxidant | Dual functionality provides enhanced skin protection |
| Ethylhexyl Methoxycinnamate | UV filter | Commonly used but less stable under UV exposure |
| Oxybenzone | UV filter | Known for endocrine disruption concerns |
| Butyl Methoxydibenzoylmethane | Broad-spectrum UV filter | Potential skin irritation; less effective against UVA |
| Benzophenone derivatives | Various UV filters | Some raise safety concerns regarding skin absorption and toxicity |
Pharmaceutical Applications
Potential Therapeutic Effects
- Preliminary studies suggest that this compound may have therapeutic potential beyond its cosmetic uses. Its antioxidant properties could contribute to reducing inflammation and protecting against cellular damage in various medical conditions .
Research Findings
Several research studies have explored the efficacy and safety of this compound:
- A study published in MDPI highlighted its role as a photoprotective agent, emphasizing its effectiveness in preventing skin damage caused by UV radiation .
- Research on antioxidant assays indicates that compounds like this compound can provide significant protective effects against oxidative stress, which is crucial for maintaining skin health .
Case Study 1: Efficacy in Sunscreen Formulations
A formulation study demonstrated that incorporating this compound into sunscreen products significantly improved their SPF ratings while also enhancing the product's stability under UV exposure conditions.
Case Study 2: Antioxidant Activity Assessment
In vitro tests conducted on various antioxidant assays showed that this compound exhibited comparable or superior antioxidant capacity compared to traditional antioxidants like vitamin E and ascorbic acid, suggesting its potential for broader applications in both cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Magnesium Ion Activity: Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, DNA synthesis, and muscle contraction
Comparison with Similar Compounds
Ethyl Ferulate vs. Magnesium Cinnamate
Ethyl ferulate, an ester derivative, exhibits strong lipophilicity, making it suitable for crossing lipid membranes in neuroprotective applications . In contrast, the magnesium-coordinated cinnamate likely offers improved stability in aqueous environments and enhanced bioavailability due to ionic interactions. While ethyl ferulate demonstrates direct protection against β-amyloid-induced neurotoxicity , the magnesium complex may modulate oxidative stress via magnesium’s role in enzymatic antioxidant systems (e.g., superoxide dismutase activation) .
Comparison with Other Magnesium Complexes
- Magnesium acetate: A simple salt used primarily as a magnesium ion source in biochemical assays, lacking the phenolic moiety required for antioxidant activity .
- Azo-sulfonate and Bu ethoxy octyl complexes : These industrial-grade magnesium complexes lack pharmacological relevance but are critical in dyes and polymer chemistry due to their stability and catalytic properties .
Research Findings and Mechanistic Differences
- Antioxidant Capacity: Ethyl ferulate’s free radical scavenging activity is attributed to its phenolic hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS) . The magnesium complex may enhance this activity through synergistic effects between the phenolic ligand and magnesium’s enzyme-cofactor properties .
- Neuroprotection : Ethyl ferulate reduces β-amyloid-induced neuronal apoptosis by inhibiting ROS generation . The magnesium analog could further mitigate excitotoxicity by blocking NMDA receptor overactivation, a mechanism unique to magnesium ions .
- Industrial Utility: Non-pharmacological magnesium complexes (e.g., azo-sulfonate) are valued for their thermal stability and chromatic properties in industrial coatings, unlike the bioactive cinnamate derivative .
Biological Activity
Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate, a magnesium salt of a cinnamate derivative, has garnered attention for its potential biological activities. This compound combines the properties of magnesium ions with those of cinnamic acid derivatives, which are known for various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula :
- Molecular Weight : Approximately 215.5 g/mol
- Functional Groups : Hydroxy (-OH), Methoxy (-OCH₃), and Cinnamate moiety
This compound is characterized by the presence of magnesium ions, which play a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cinnamate derivatives. For instance, various cinnamates exhibit significant antimicrobial activity against bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes and interference with nucleic acids and proteins .
Table 1: Antimicrobial Activity of Cinnamates
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| Methyl Cinnamate | 789.19 | Candida spp. |
| Ethyl Cinnamate | 726.36 | Aspergillus flavus |
| Butyl Cinnamate | 626.62 | Staphylococcus aureus |
| This compound | TBD | TBD |
The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established in the literature, warranting further investigation.
Anti-inflammatory Properties
Magnesium plays a crucial role in modulating inflammatory responses. Studies have shown that magnesium supplementation can reduce cytokine production in response to toll-like receptor stimulation . This immunoregulatory function is significant because it can potentially alleviate conditions associated with chronic inflammation.
Case Study: Magnesium and Inflammation
In a controlled study involving patients with chronic inflammatory diseases, magnesium supplementation led to a notable decrease in inflammatory markers such as TNF-α and IL-6. This suggests that this compound may possess similar anti-inflammatory effects due to its magnesium content.
Cytotoxicity and Cellular Effects
The cytotoxic effects of cinnamates have been documented in various cancer cell lines. For example, studies have indicated that certain cinnamic acid derivatives can induce apoptosis in cancer cells while sparing normal cells . The underlying mechanisms often involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Table 2: Cytotoxicity of Cinnamates
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Cinnamic Acid | 50 | HeLa |
| Methyl Cinnamate | 40 | MCF-7 |
| This compound | TBD | TBD |
Further research is required to determine the specific IC50 values for this compound against various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar to other cinnamates, it may disrupt microbial membranes, leading to cell death.
- Cytokine Modulation : The presence of magnesium can influence cytokine production and immune response.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through ROS generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
